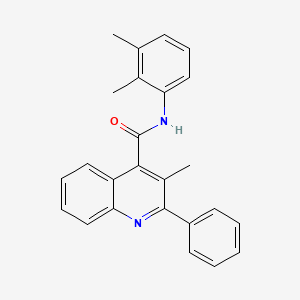![molecular formula C14H13ClN2OS B4782032 N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE](/img/structure/B4782032.png)
N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE
Descripción general
Descripción
N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is a compound that features a thiazole ring, which is a significant heterocyclic structure in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and cyclopropanecarboxamide groups. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound. This intermediate can then undergo further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The chlorophenyl group can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the chlorophenyl group can yield various hydro derivatives.
Aplicaciones Científicas De Investigación
N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of agrochemicals or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorophenyl group may enhance binding affinity, while the cyclopropanecarboxamide group can influence the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like thiazolidinones and thiadiazoles share the thiazole ring structure and exhibit similar biological activities.
Chlorophenyl Compounds: Other chlorophenyl derivatives, such as chlorophenylpiperazines, have comparable chemical properties and applications.
Uniqueness
N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropanecarboxamide group distinguishes it from other thiazole derivatives, potentially offering unique applications in medicinal chemistry and industrial processes.
Propiedades
IUPAC Name |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-8-12(10-3-2-4-11(15)7-10)16-14(19-8)17-13(18)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRUJQYVQWVZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4781960.png)
![3-chloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4781964.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4781965.png)
amine dihydrochloride](/img/structure/B4781979.png)
![N-[4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4781988.png)
![(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4781992.png)
![1-butyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4782006.png)

![2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/structure/B4782025.png)

![2-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4782052.png)
![3-(1H-indazol-1-yl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine](/img/structure/B4782054.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(2,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4782061.png)
